3',5'-Difluoro-4'-methoxy-2-methyl-1,1'-biphenyl
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Overview
Description
3’,5’-Difluoro-4’-methoxy-2-methyl-1,1’-biphenyl is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Difluoro-4’-methoxy-2-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, safety measures must be implemented to handle the reagents and by-products safely.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Difluoro-4’-methoxy-2-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3’,5’-Difluoro-4’-methoxy-2-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3’,5’-Difluoro-4’-methoxy-2-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3’,5’-Difluoro-4’-methoxy-1,1’-biphenyl: Similar structure but lacks the methyl group.
3’,5’-Difluoro-4’-methyl-1,1’-biphenyl: Similar structure but lacks the methoxy group.
4’-Methoxy-2-methyl-1,1’-biphenyl: Similar structure but lacks the fluorine atoms.
Uniqueness
3’,5’-Difluoro-4’-methoxy-2-methyl-1,1’-biphenyl is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both fluorine and methoxy groups can enhance its stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H12F2O |
---|---|
Molecular Weight |
234.24 g/mol |
IUPAC Name |
1,3-difluoro-2-methoxy-5-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H12F2O/c1-9-5-3-4-6-11(9)10-7-12(15)14(17-2)13(16)8-10/h3-8H,1-2H3 |
InChI Key |
UGYMURQVDZGQOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C(=C2)F)OC)F |
Origin of Product |
United States |
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